

Application Note: Determination of Polyethylene Crystallinity using Differential Scanning Calorimetry (DSC)

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Compound of Interest

Compound Name: Polyethylene

Cat. No.: B3416737

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Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique widely used in the polymer industry for material characterization. For semi-crystalline polymers like **polyethylene** (PE), the degree of crystallinity is a critical parameter that dictates its mechanical, thermal, and optical properties. This application note provides a detailed protocol for determining the percent crystallinity of various types of **polyethylene** using DSC. The methodology is based on established standards such as ASTM D3418.^{[1][2][3][4][5]}

The principle of this method lies in measuring the heat flow associated with the melting (fusion) of the crystalline portion of the polymer.^{[6][7][8]} The enthalpy of fusion (ΔH_m), obtained by integrating the area under the melting peak in the DSC thermogram, is directly proportional to the amount of crystalline material in the sample.^{[9][10]} By comparing this measured enthalpy to the theoretical enthalpy of fusion for a 100% crystalline **polyethylene** sample (ΔH_m°), the percent crystallinity ($\% \chi_c$) can be accurately calculated.^{[9][11][12]}

This document is intended for researchers, scientists, and drug development professionals who utilize **polyethylene** in their products and require a reliable method for assessing its crystallinity, which can impact product performance and stability.

Key Applications

- Quality Control: Ensuring batch-to-batch consistency of **polyethylene** resins.
- Material Science Research: Studying the effects of processing conditions on polymer morphology.[\[6\]](#)
- Product Development: Correlating crystallinity with the end-use performance of plastic films, molded parts, and drug delivery systems.[\[11\]](#)
- Failure Analysis: Investigating material failures that may be related to changes in crystallinity.

Experimental Protocol

This protocol outlines the steps for determining the percent crystallinity of **polyethylene** samples using a heat-flux DSC instrument.

Instrumentation and Materials

- Instrument: Differential Scanning Calorimeter (DSC) with a cooling accessory.
- Sample Pans: Standard aluminum pans and lids.
- Crimper: For sealing the sample pans.
- Microbalance: Capable of weighing to ± 0.01 mg.
- Purge Gas: High-purity nitrogen (99.99% or higher).
- Reference Material: An empty, sealed aluminum pan.
- **Polyethylene** Samples: Pellets, films, or powders.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible DSC results.

- Sample Mass: Accurately weigh 5-10 mg of the **polyethylene** sample into a standard aluminum DSC pan.[\[13\]](#) For materials with weak transitions, a larger sample size up to 10 mg may be used.[\[1\]](#)

- Sample Form:
 - Pellets: If possible, cut a thin, flat section from the pellet to ensure good thermal contact with the bottom of the pan.
 - Films: Cut a small disc from the film that covers the bottom of the pan. Multiple layers can be used if the film is very thin, but ensure they are flat.
 - Powders: Distribute the powder evenly on the bottom of the pan.
- Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure the bottom of the pan remains flat. A pierced lid can be used to allow for the release of any volatiles, although for standard **polyethylene** analysis, a standard sealed pan is common.
- Reference Pan: Prepare an empty aluminum pan with a lid and seal it in the same manner as the sample pan. This will serve as the reference.

DSC Experimental Parameters

The following temperature program is recommended for erasing the thermal history of the sample and obtaining a clear melting endotherm.

Parameter	Recommended Value
Initial Temperature	25 °C
Heating Rate (1st Heat)	10 °C/min
Final Temperature (1st Heat)	200 °C
Isothermal Hold	5 minutes at 200 °C
Cooling Rate	10 °C/min
Final Temperature (Cooling)	25 °C
Heating Rate (2nd Heat)	10 °C/min
Final Temperature (2nd Heat)	200 °C
Purge Gas	Nitrogen at 50 mL/min

Note: The first heating scan provides information about the material's properties "as-received," including its thermal history from processing. The second heating scan, performed after a controlled cooling step, provides information on the intrinsic properties of the material.^{[4][6][10]} For crystallinity determination, the data from the second heating scan is typically used to ensure a standardized thermal history.^[4]

Data Analysis and Calculation

- Obtain the DSC Thermogram: Plot the heat flow (W/g) as a function of temperature (°C).
- Integrate the Melting Peak: Integrate the area of the melting endotherm from the second heating scan. The integration limits should be set from the onset to the endset of the melting transition. This area represents the enthalpy of fusion (ΔH_m) in Joules per gram (J/g).
- Calculate Percent Crystallinity: Use the following equation to calculate the percent crystallinity ($\% \chi_c$):

$$\% \chi_c = (\Delta H_m / \Delta H_m^\circ) \times 100$$

Where:

- ΔH_m is the measured enthalpy of fusion of the **polyethylene** sample (J/g).
- ΔH_m° is the reference enthalpy of fusion for 100% crystalline **polyethylene**. A commonly accepted value for **polyethylene** is 293 J/g.^{[5][12][14]}

Data Presentation

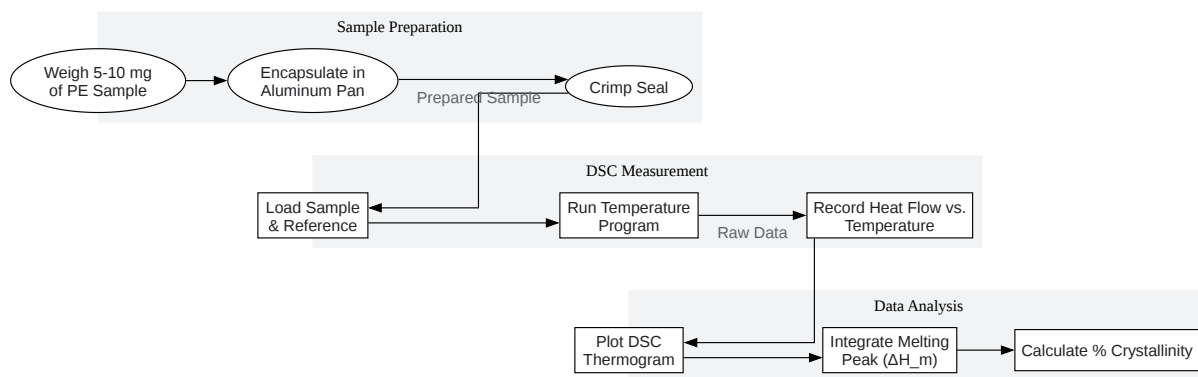
The following table summarizes typical DSC data for various types of **polyethylene**. These values can be used as a reference for comparison with experimental results.

Polyethylene Type	Abbreviation	Typical Melting Peak Temperature (°C)	Typical Enthalpy of Fusion (ΔH_m) (J/g)	Typical Crystallinity (%)
Low-Density Polyethylene	LDPE	105 - 115	100 - 130	34 - 44
Linear Low-Density Polyethylene	LLDPE	120 - 125	130 - 160	44 - 55
Medium-Density Polyethylene	MDPE	120 - 130	150 - 180	51 - 61
High-Density Polyethylene	HDPE	130 - 135	180 - 220	61 - 75
Ultra-High Molecular Weight Polyethylene	UHMW-PE	135 - 140	190 - 230	65 - 78

Note: The values presented in this table are typical ranges and can vary depending on the specific grade, molecular weight, and processing history of the material.

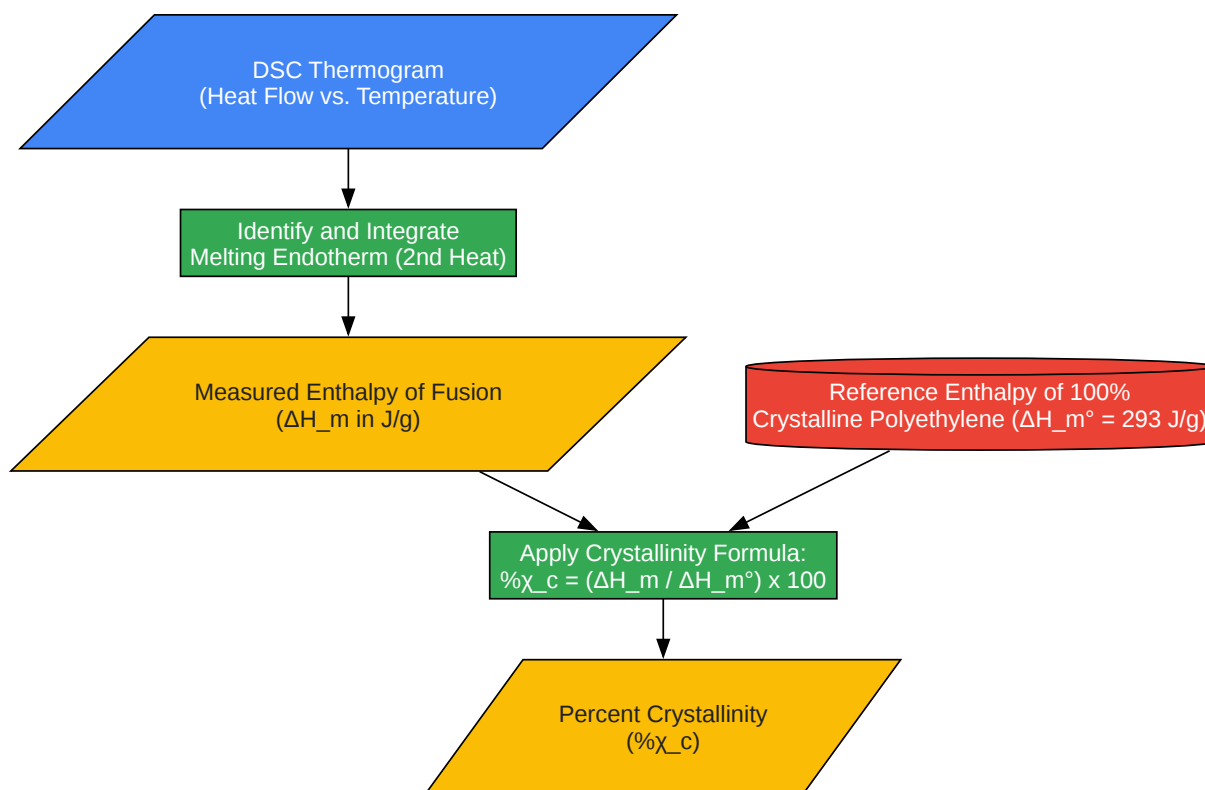
Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the key processes involved in the DSC analysis of **polyethylene** crystallinity.



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Caption: Experimental workflow for **polyethylene** crystallinity analysis by DSC.



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Caption: Logical flow of data analysis for determining percent crystallinity.

Conclusion

Differential Scanning Calorimetry is a rapid, reliable, and highly informative technique for determining the percent crystallinity of **polyethylene**.^{[13][15]} By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data that is essential for quality control, research, and product development. The provided data table and

workflows serve as valuable resources for interpreting experimental results and implementing this method effectively in the laboratory.

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